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Compound of Interest

Compound Name: Fluvoxamine, (Z)-

Cat. No.: B1238741 Get Quote

An LC-MS/MS protocol for the quantification of (Z)-Fluvoxamine in plasma is a critical tool for

clinical and pharmaceutical research, enabling precise therapeutic drug monitoring and

pharmacokinetic studies. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI)

primarily used to treat obsessive-compulsive disorder and depression.[1] A robust and sensitive

bioanalytical method is essential for determining drug concentrations in biological matrices like

plasma.

This document provides a detailed application note and protocol for the analysis of (Z)-

Fluvoxamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry

(LC-MS/MS). The method is designed for researchers, scientists, and professionals in drug

development, offering detailed methodologies for sample preparation, chromatographic

separation, and mass spectrometric detection.

Application Note
Introduction

The quantification of Fluvoxamine in human plasma is vital for pharmacokinetic assessments,

bioequivalence studies, and therapeutic drug monitoring.[2][3] LC-MS/MS offers high sensitivity

and selectivity, making it the gold standard for bioanalytical applications.[4][5] This protocol

details a validated method for the determination of (Z)-Fluvoxamine in K2EDTA human plasma,

utilizing a stable isotope-labeled internal standard (Fluvoxamine-D4) to ensure accuracy and

precision. The method employs a straightforward sample preparation technique followed by

rapid chromatographic separation and detection by a tandem quadrupole mass spectrometer.
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Materials and Instrumentation

Analytes and Reagents: (Z)-Fluvoxamine reference standard, Fluvoxamine-D4 internal

standard (IS), HPLC-grade acetonitrile, methanol, ethyl acetate, and water. Formic acid and

ammonium formate were also used.

Biological Matrix: Screened, pooled K2EDTA human plasma.

Instrumentation: A UPLC system coupled with a tandem quadrupole mass spectrometer

(e.g., Waters ACQUITY UPLC with a Xevo TQ MS or equivalent).

Method Overview

The method achieves a Lower Limit of Quantification (LLOQ) suitable for clinical studies, with a

linear range typically spanning from approximately 1 to 500 ng/mL. Sample preparation is

performed using either Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT), both of

which provide clean extracts and good recovery. Chromatographic separation is achieved on a

C18 reversed-phase column with a gradient elution, providing a total run time of approximately

3-5 minutes. Detection is carried out in the positive electrospray ionization (ESI+) mode using

Multiple Reaction Monitoring (MRM).

Quantitative Data Summary
The following tables summarize the performance characteristics of the validated method.

Table 1: LC-MS/MS Instrument Parameters
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Parameter Condition

LC System UPLC or HPLC System

Column
C18 Reversed-Phase (e.g., 50 mm x 2.1 mm,

1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5 µL

MS System Tandem Quadrupole Mass Spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.0 kV

Source Temperature 150°C

Desolvation Temp 450°C

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions and Parameters

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

(Z)-
Fluvoxamine

319.3 71.0 50 20

Fluvoxamine-D4

(IS)
323.2 71.0 50 20

MRM parameters are based on published data and may require optimization for different

instrument models.
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Table 3: Method Validation Summary

Parameter Result

Linearity Range 1.0 - 500 ng/mL (r² > 0.995)

LLOQ 1.0 ng/mL

Intra-Day (n=6)

Precision (%CV) ≤ 8.5%

Accuracy (%Bias) -5.2% to 6.8%

Inter-Day (n=18)

Precision (%CV) ≤ 10.2%

Accuracy (%Bias) -7.5% to 4.5%

Mean Recovery Fluvoxamine: ~65%; Fluvoxamine-D4: ~85%

| Matrix Effect | Compensated by IS |

Experimental Protocols
1. Preparation of Stock and Working Solutions

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (Z)-Fluvoxamine and

Fluvoxamine-D4 in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions: Serially dilute the Fluvoxamine stock solution with a 50:50

methanol/water mixture to prepare working solutions for calibration curve (CC) standards.

Internal Standard Spiking Solution (100 ng/mL): Dilute the Fluvoxamine-D4 stock solution

with a 50:50 methanol/water mixture to achieve a final concentration of 100 ng/mL.

2. Preparation of Calibration Curve and Quality Control Samples

Spike appropriate volumes of the Fluvoxamine working solutions into blank K2EDTA human

plasma to prepare CC standards at concentrations of 1, 5, 20, 50, 100, 250, and 500 ng/mL.
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Prepare Quality Control (QC) samples in the same manner at concentrations of 3 ng/mL

(Low QC), 80 ng/mL (Mid QC), and 400 ng/mL (High QC).

3. Sample Preparation Protocol (Option A: Liquid-Liquid Extraction)

Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge

tube.

Add 25 µL of the 100 ng/mL Fluvoxamine-D4 IS solution to all samples except the blank (add

25 µL of 50:50 methanol/water to the blank). Vortex for 10 seconds.

Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample. Vortex briefly.

Add 1 mL of ethyl acetate as the extraction solvent.

Cap and vortex vigorously for 2 minutes.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Carefully transfer the upper organic layer (~900 µL) to a new tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the dried residue in 200 µL of mobile phase (50:50 A:B). Vortex for 30 seconds.

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. Sample Preparation Protocol (Option B: Protein Precipitation)

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

Add 300 µL of cold acetonitrile containing the internal standard (Fluvoxamine-D4 at ~33

ng/mL).

Vortex vigorously for 1 minute to precipitate proteins.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

Transfer 200 µL of the clear supernatant to an autosampler vial.
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Add 200 µL of water (or Mobile Phase A) to the vial to reduce the organic content of the

injected sample.

Cap the vial and vortex briefly before placing it in the autosampler for analysis.

Visualized Workflows
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Caption: Liquid-Liquid Extraction (LLE) workflow for Fluvoxamine.
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Caption: LC-MS/MS analysis workflow for (Z)-Fluvoxamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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